molecular formula C11H14F3NO2 B11733676 (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11733676
M. Wt: 249.23 g/mol
InChI Key: BNYJBVLOTBAPKC-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant potential in various scientific fields. Its structure includes an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-methoxy-2-(trifluoromethyl)benzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Protein Interaction Studies: Used in studying interactions with proteins and other biomolecules.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • (3R)-3-amino-3-[4-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
  • (3R)-3-amino-3-[5-methoxy-3-(trifluoromethyl)phenyl]propan-1-ol

Uniqueness:

  • Structural Features: The specific positioning of the methoxy and trifluoromethyl groups in (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol provides unique steric and electronic properties.
  • Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C11H14F3NO2/c1-17-7-2-3-9(11(12,13)14)8(6-7)10(15)4-5-16/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1

InChI Key

BNYJBVLOTBAPKC-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C(CCO)N

Origin of Product

United States

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